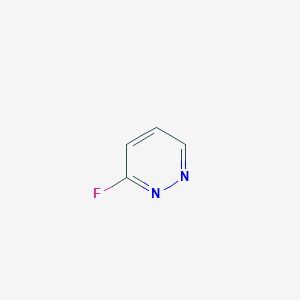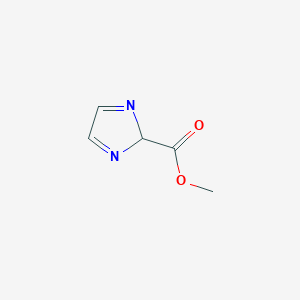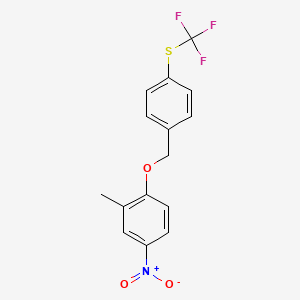
Formamide, N,N-dimethyl-, hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N,N-dimethyl-, hydrofluoride is a chemical compound with the molecular formula C3H7NO. It is a derivative of formamide where two hydrogen atoms are replaced by methyl groups, and it is further modified by the addition of a hydrofluoride group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formamide, N,N-dimethyl-, hydrofluoride can be synthesized through the reaction of formamide with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where formamide is reacted with methylating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Formamide, N,N-dimethyl-, hydrofluoride undergoes various chemical reactions including:
Oxidation: It can be oxidized to form N,N-dimethylformamide oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used under mild to moderate conditions.
Major Products:
Oxidation: N,N-dimethylformamide oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
Formamide, N,N-dimethyl-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of protein folding and denaturation due to its ability to disrupt hydrogen bonds.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of resins, plastics, and other polymeric materials.
Mécanisme D'action
The mechanism of action of Formamide, N,N-dimethyl-, hydrofluoride involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions by stabilizing transition states and intermediates. It can also interact with biological molecules through hydrogen bonding and dipole-dipole interactions, affecting their structure and function.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide: Similar in structure but lacks the hydrofluoride group.
N-Methylformamide: Contains only one methyl group.
Formamide: The parent compound with no methyl groups.
Uniqueness: Formamide, N,N-dimethyl-, hydrofluoride is unique due to the presence of both methyl groups and the hydrofluoride group, which impart distinct chemical and physical properties. This makes it more versatile in certain chemical reactions and industrial applications compared to its analogs.
Propriétés
Numéro CAS |
61856-32-4 |
|---|---|
Formule moléculaire |
C3H8FNO |
Poids moléculaire |
93.10 g/mol |
Nom IUPAC |
N,N-dimethylformamide;hydrofluoride |
InChI |
InChI=1S/C3H7NO.FH/c1-4(2)3-5;/h3H,1-2H3;1H |
Clé InChI |
HSUXKCIDXHKULN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=O.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)


![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)






![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)


